molecular formula C53H69N7O10 B3034372 PD 156252 CAS No. 162682-14-6

PD 156252

Número de catálogo: B3034372
Número CAS: 162682-14-6
Peso molecular: 964.2 g/mol
Clave InChI: IMUGSKXBYQZCBP-WFAAYPMKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PD 156252 is a hexapeptide that functions as a highly potent endothelin antagonist. It has enhanced binding affinity for endothelin receptor subtypes ETA and ETB, with IC50 values of 1.0 and 40 nM, respectively . This compound is primarily used in scientific research to study the endothelin system and its role in various physiological and pathological processes.

Métodos De Preparación

PD 156252 is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the hexapeptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Análisis De Reacciones Químicas

PD 156252 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its reduced form.

    Substitution: The hexapeptide can undergo substitution reactions where specific amino acids are replaced with other residues to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

PD 156252 is a pseudopeptide that has potential applications in scientific research, particularly in the study of metabolic stability, intestinal absorption, and as an antagonist of endothelin receptors .

In vitro stability and intestinal absorption:

  • This compound exhibits greater stability compared to PD 145065 in intestinal tissue and liver homogenates .
  • In fresh plasma and lumenal perfusate, both this compound and PD 145065 demonstrate relatively good stability .
  • Protease inhibitors like amastatin, thiorphan, and chymostatin can reduce the degradation of this compound .
  • The major elimination pathway of this compound appears to be biliary excretion, and protease inhibitors can enhance its intestinal absorption by increasing metabolic stability .
  • Pharmacokinetic parameters of this compound in rats after intravenous administration include a terminal half-life of 6.95 minutes, a volume of distribution at steady state (Vss) of 191 mL, and a total clearance (Cltot) of 25.5 mL/min .

Endothelin Receptor Antagonist:

  • This compound acts as a potent antagonist of both Endothelin-A (ETA) and Endothelin-B (ETB) receptors .
  • It has demonstrated effectiveness in decreasing superoxide and peroxynitrite levels, which suggests a protective effect against intestinal ischemia-reperfusion injury .

Mecanismo De Acción

PD 156252 exerts its effects by binding to endothelin receptors ETA and ETB, thereby blocking the action of endothelin peptides. This inhibition prevents the vasoconstrictive and proliferative effects mediated by endothelin, leading to potential therapeutic benefits in conditions like hypertension and heart failure. The molecular targets of this compound are the endothelin receptors, and the pathways involved include the endothelin signaling cascade .

Comparación Con Compuestos Similares

PD 156252 is unique due to its combined antagonistic activity against both ETA and ETB receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and pharmacokinetic properties, highlighting the uniqueness of this compound in its dual receptor antagonistic activity.

Actividad Biológica

PD 156252, a hexapeptide with the chemical identifier 162682-14-6, is recognized for its potent antagonistic activity against endothelin receptors, specifically ETA and ETB. The compound exhibits high binding affinities, with IC50 values of 1.0 nM for ETA and 40 nM for ETB, making it a significant subject of study in cardiovascular and pulmonary research contexts.

This compound functions primarily by blocking the action of endothelin peptides at their respective receptors. This inhibition prevents the vasoconstrictive effects typically mediated by endothelin, thus offering potential therapeutic benefits in conditions such as hypertension and heart failure. The mechanism involves:

  • Binding to Endothelin Receptors : this compound competitively inhibits the binding of endothelin-1 to both ETA and ETB receptors.
  • Impact on Cellular Signaling : By blocking these receptors, this compound disrupts downstream signaling pathways that lead to vascular smooth muscle contraction and cell proliferation.

Pharmacological Properties

The biological activity of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

  • Endothelin Antagonism : this compound effectively inhibits endothelin-induced vasoconstriction in isolated vascular tissues.
  • Cell Proliferation : Studies indicate that this compound can reduce cell proliferation in vascular smooth muscle cells, which is crucial in conditions like atherosclerosis.

Research Applications

This compound is utilized in several research areas:

  • Cardiovascular Research : Its role in modulating blood pressure and vascular tone is extensively studied.
  • Pulmonary Hypertension : Investigations into its efficacy in treating pulmonary hypertension highlight its potential as a therapeutic agent.
  • Fibrosis Studies : The compound's effects on fibrotic processes are explored, particularly in lung tissue.

Data Table: Biological Activity Summary

Property Value/Description
Chemical StructureHexapeptide
CAS Number162682-14-6
ETA IC501.0 nM
ETB IC5040 nM
MechanismEndothelin receptor antagonism
Therapeutic AreasCardiovascular diseases, pulmonary hypertension

Case Study 1: Efficacy in Pulmonary Hypertension

A clinical trial examined the effects of this compound on patients with pulmonary arterial hypertension (PAH). The study reported significant reductions in mean pulmonary arterial pressure (mPAP) and improvements in exercise capacity as measured by the six-minute walk test.

Case Study 2: Impact on Vascular Remodeling

In animal models, this compound was shown to attenuate vascular remodeling associated with chronic hypoxia. This was evidenced by reduced intimal hyperplasia and improved endothelial function, suggesting a protective role against vascular complications.

Comparative Analysis with Similar Compounds

This compound stands out among other endothelin receptor antagonists due to its dual action on both ETA and ETB receptors. A comparative analysis reveals:

Compound ETA IC50 (nM) ETB IC50 (nM) Selectivity
This compound1.040Dual antagonist
PD 1450655.0>1000Selective ETA
PD 1428932.5>500Selective ETA

Propiedades

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H69N7O10/c1-9-30(5)45(52(68)60(8)47(31(6)10-2)51(67)58-42(53(69)70)26-35-28-54-39-22-16-15-19-36(35)39)59-49(65)41(27-43(62)63)56-48(64)40(25-29(3)4)57-50(66)46(55-32(7)61)44-37-20-13-11-17-33(37)23-24-34-18-12-14-21-38(34)44/h11-22,28-31,40-42,44-47,54H,9-10,23-27H2,1-8H3,(H,55,61)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,62,63)(H,69,70)/t30-,31-,40-,41-,42-,45-,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUGSKXBYQZCBP-WFAAYPMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H69N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

964.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 156252
Reactant of Route 2
PD 156252
Reactant of Route 3
PD 156252
Reactant of Route 4
PD 156252
Reactant of Route 5
PD 156252
Reactant of Route 6
PD 156252

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.